5-Bromo-2-(2-ethylphenoxy)pyridine
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Overview
Description
5-Bromo-2-(2-ethylphenoxy)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and an ethylphenoxy group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-ethylphenoxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands such as triphenylphosphine
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
The reaction proceeds by coupling 5-bromo-2-chloropyridine with 2-ethylphenylboronic acid under the aforementioned conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-ethylphenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, THF), temperatures ranging from 50-100°C.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures ranging from 0-50°C.
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with palladium on carbon), solvents (e.g., ethanol, THF), temperatures ranging from 0-50°C.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-2-(2-ethylphenoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-methylphenoxy)pyridine
- 5-Bromo-2-(2-isopropylphenoxy)pyridine
- 5-Bromo-2-(2-tert-butylphenoxy)pyridine
Uniqueness
5-Bromo-2-(2-ethylphenoxy)pyridine is unique due to the presence of the ethyl group, which imparts specific steric and electronic properties. This can influence the compound’s reactivity and binding affinity in various applications. Compared to its analogs with different alkyl groups, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-bromo-2-(2-ethylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-10-5-3-4-6-12(10)16-13-8-7-11(14)9-15-13/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKJNSFAJGJTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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